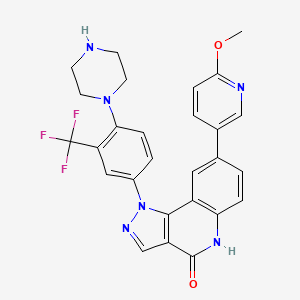
Riok2-IN-2
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Riok2-IN-2 is a small molecule inhibitor specifically targeting the right open reading frame kinase 2 (RIOK2). RIOK2 is an atypical kinase involved in the maturation of the small ribosomal subunit (40S) and plays a crucial role in ribosome biogenesis and cell cycle progression. This compound has garnered significant interest due to its potential therapeutic applications, particularly in the treatment of various cancers, including acute myeloid leukemia and non-small cell lung cancer .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of Riok2-IN-2 typically involves multiple steps, starting with the preparation of the core structure, followed by functional group modifications to enhance its inhibitory activity. The synthetic route often includes:
Formation of the core structure: This involves the construction of a tricyclic heterocycle, which serves as the backbone of the compound.
Functional group modifications: Various substituents are introduced to the core structure to improve binding affinity and selectivity towards RIOK2.
Industrial Production Methods
Industrial production of this compound involves scaling up the laboratory synthesis process while ensuring high yield and purity. This typically requires optimization of reaction conditions, such as temperature, pressure, and solvent choice, as well as the use of advanced purification techniques like chromatography and crystallization .
Análisis De Reacciones Químicas
Types of Reactions
Riok2-IN-2 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be employed to modify certain functional groups within the molecule.
Substitution: Substitution reactions, particularly nucleophilic substitutions, are commonly used to introduce or replace functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are frequently used.
Substitution: Nucleophiles like amines and thiols are often employed in substitution reactions.
Major Products
The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can exhibit different biological activities and properties .
Aplicaciones Científicas De Investigación
Riok2-IN-2 has a wide range of scientific research applications, including:
Mecanismo De Acción
Riok2-IN-2 exerts its effects by inhibiting the ATPase activity of RIOK2, which is essential for the maturation of the 40S ribosomal subunit. By binding to the active site of RIOK2, this compound prevents the hydrolysis of ATP, leading to stalled ribosome biogenesis and decreased protein synthesis. This ultimately results in cell cycle arrest and apoptosis in cancer cells .
Comparación Con Compuestos Similares
Similar Compounds
RIOK1-IN-1: Another inhibitor targeting RIOK1, a close homolog of RIOK2, but with different selectivity and potency profiles.
RIOK3-IN-3: An inhibitor targeting RIOK3, which shares structural similarities with RIOK2 but has distinct biological functions.
Uniqueness of Riok2-IN-2
This compound is unique due to its high selectivity and potency towards RIOK2, making it a valuable tool for studying the specific functions of RIOK2 in various biological processes. Its ability to inhibit RIOK2-mediated ribosome biogenesis and protein synthesis highlights its potential as a therapeutic agent in cancer treatment .
Propiedades
Fórmula molecular |
C27H23F3N6O2 |
|---|---|
Peso molecular |
520.5 g/mol |
Nombre IUPAC |
8-(6-methoxypyridin-3-yl)-1-[4-piperazin-1-yl-3-(trifluoromethyl)phenyl]-5H-pyrazolo[4,3-c]quinolin-4-one |
InChI |
InChI=1S/C27H23F3N6O2/c1-38-24-7-3-17(14-32-24)16-2-5-22-19(12-16)25-20(26(37)34-22)15-33-36(25)18-4-6-23(21(13-18)27(28,29)30)35-10-8-31-9-11-35/h2-7,12-15,31H,8-11H2,1H3,(H,34,37) |
Clave InChI |
RSCTXUZWVYMQTL-UHFFFAOYSA-N |
SMILES canónico |
COC1=NC=C(C=C1)C2=CC3=C(C=C2)NC(=O)C4=C3N(N=C4)C5=CC(=C(C=C5)N6CCNCC6)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


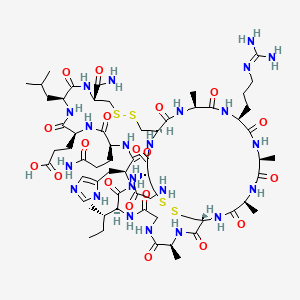
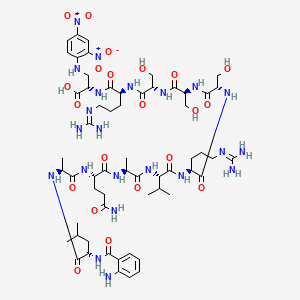
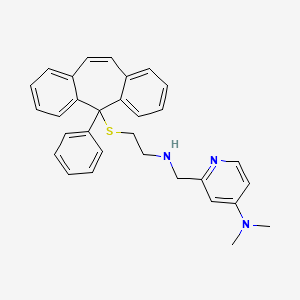

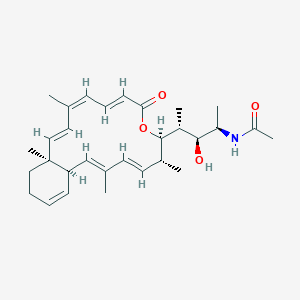


![(2E)-1-[6-(6-aminohexylamino)-6-oxohexyl]-3,3-dimethyl-2-[(E)-3-(1,3,3-trimethyl-5-sulfoindol-1-ium-2-yl)prop-2-enylidene]indole-5-sulfonate](/img/structure/B12375572.png)
![methyl N-[(E,5R)-5-[4-hydroxy-5-[(2E,4E,8R,9Z,12E)-8-hydroxy-2,5,9-trimethyltetradeca-2,4,9,12-tetraenoyl]-6-oxopyran-2-yl]hex-1-enyl]carbamate](/img/structure/B12375575.png)

![2-[2-Fluoro-6-[4-(hydroxymethyl)piperidin-1-yl]pyridin-3-yl]-5-pyridin-3-yl-6,7-dihydro-[1,3]thiazolo[5,4-c]pyridin-4-one](/img/structure/B12375579.png)

![[2-(2,6-dioxopiperidin-3-yl)-1-oxo-3H-imidazo[1,5-a]indol-6-yl]methyl N-[3-chloro-4-(methylamino)phenyl]carbamate](/img/structure/B12375599.png)

